molecular formula C13H20O5 B14523415 Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate CAS No. 62344-16-5

Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate

Cat. No.: B14523415
CAS No.: 62344-16-5
M. Wt: 256.29 g/mol
InChI Key: AWXXBIQGHJWFIL-UHFFFAOYSA-N
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Description

Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, a ketone group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate typically involves the esterification of 5-hydroxy-3-oxohept-6-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, which helps in maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Esters, amides, and ethers.

Scientific Research Applications

Chemistry: Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for various enzymes, helping researchers understand enzyme specificity and activity.

Medicine: The compound has potential applications in drug development. Its ester functional group can be modified to create prodrugs that improve the bioavailability and efficacy of active pharmaceutical ingredients.

Industry: this compound is used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as improved strength and flexibility.

Mechanism of Action

The mechanism of action of Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The oxane ring and ketone group contribute to the compound’s reactivity and binding affinity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 5-[(tetrahydrofuran-2-yl)oxy]-3-oxohept-6-enoate
  • Methyl 5-[(pyran-2-yl)oxy]-3-oxohept-6-enoate
  • Methyl 5-[(dioxane-2-yl)oxy]-3-oxohept-6-enoate

Comparison: Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate is unique due to the presence of the oxane ring, which imparts specific chemical properties such as increased stability and reactivity. Compared to its analogs with different ring structures, this compound exhibits distinct reactivity patterns and binding affinities, making it suitable for specific applications in synthesis and drug development.

Properties

CAS No.

62344-16-5

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

methyl 5-(oxan-2-yloxy)-3-oxohept-6-enoate

InChI

InChI=1S/C13H20O5/c1-3-11(8-10(14)9-12(15)16-2)18-13-6-4-5-7-17-13/h3,11,13H,1,4-9H2,2H3

InChI Key

AWXXBIQGHJWFIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC(C=C)OC1CCCCO1

Origin of Product

United States

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